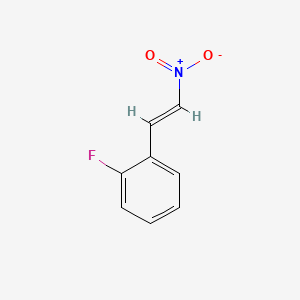

1-Fluoro-2-(2-nitrovinyl)benzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZSNHAEWKEFNE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-25-7 | |

| Record name | o-Fluoro-beta-nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 399-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-fluoro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Fluorine Substitution in Synthetic Organic Chemistry

The introduction of fluorine into organic molecules has become a powerful strategy in modern synthetic chemistry, profoundly influencing the parent molecule's physical, chemical, and biological properties. rsc.orgacs.org The strategic incorporation of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a highly sought-after feature in the design of new materials and therapeutic agents. nih.gov

The effects of fluorine substitution are multifaceted and can dramatically alter the outcome of chemical reactions. rsc.orgrsc.org For instance, the high electronegativity of fluorine creates a strong inductive effect, which can stabilize intermediates in certain reactions. stackexchange.com This electronic influence is a key factor in the increased reactivity of fluoroaromatic compounds in nucleophilic aromatic substitution reactions compared to their bromo or chloro counterparts. stackexchange.com Furthermore, the presence of fluorine can introduce novel reaction pathways that are not accessible with non-fluorinated analogues, thereby expanding the toolkit of synthetic chemists. rsc.orgrsc.org The construction of fluorinated architectures is a topic of significant interest, particularly in medicinal chemistry, due to the unique ability of fluorine to improve the pharmacokinetic properties of bioactive compounds. nih.gov

Foundational Reactivity of the Nitrovinyl Moiety in Organic Transformations

The nitrovinyl group is a versatile and highly reactive functional group in organic synthesis. sci-hub.sewikipedia.org Its reactivity is primarily dictated by the strong electron-withdrawing nature of the nitro group, which activates the adjacent carbon-carbon double bond, rendering it an excellent Michael acceptor. wikipedia.orgnih.gov This characteristic makes nitroalkenes valuable intermediates for a variety of chemical transformations. wikipedia.org

The activated double bond of the nitrovinyl moiety readily participates in several key reactions, including:

Michael Addition: Nucleophiles readily add to the β-carbon of the nitrovinyl group, a reaction that is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

Diels-Alder Reactions: Nitroalkenes can act as activated dienophiles, participating in [4+2] cycloaddition reactions to form six-membered rings. wikipedia.org

Henry (Nitroaldol) Reaction: The synthesis of nitroalkenes often proceeds through the Henry reaction, which involves the condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgresearchgate.net

Reduction: The nitro group can be selectively reduced to an amino group, providing a pathway to synthesize primary amines. masterorganicchemistry.com This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group on an aromatic ring. masterorganicchemistry.com

The diverse reactivity of the nitrovinyl group has cemented its importance as a building block in the synthesis of complex molecules and heterocyclic compounds. sci-hub.se

Positioning of 1 Fluoro 2 2 Nitrovinyl Benzene Within the Class of Fluorinated Nitroalkenes

Established Synthetic Pathways for Nitroalkenes

Traditional methods for synthesizing nitroalkenes, including this compound, have been widely employed due to their reliability and procedural simplicity.

Condensation Reactions (e.g., Henry reaction and Knoevenagel variants)

The Henry (nitroaldol) reaction is a classic and versatile method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgsynarchive.com It involves the base-catalyzed reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone. organic-chemistry.org The initial product is a β-nitro alcohol, which can then be dehydrated to yield the corresponding nitroalkene. wikipedia.org This dehydration step is often spontaneous or can be induced under the reaction conditions. organic-chemistry.org The reaction is typically catalyzed by a base, and the choice of base can influence the reaction outcome. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would involve the condensation of 2-fluorobenzaldehyde with nitromethane.

Similarly, the Knoevenagel condensation provides another route to nitroalkenes. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an active hydrogen compound (like a nitroalkane) with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org Various catalysts, including primary and secondary amines and their salts, have been explored to facilitate this transformation. sigmaaldrich.comnih.gov

Table 1: Comparison of Henry and Knoevenagel Reactions for Nitroalkene Synthesis

| Feature | Henry Reaction | Knoevenagel Condensation |

|---|---|---|

| Reactants | Nitroalkane and Aldehyde/Ketone. organic-chemistry.org | Active Hydrogen Compound (e.g., Nitroalkane) and Aldehyde/Ketone. wikipedia.orgsigmaaldrich.com |

| Catalyst | Typically a base. organic-chemistry.orgwikipedia.org | Usually a weakly basic amine. wikipedia.orgsigmaaldrich.com |

| Intermediate | β-Nitro alcohol. wikipedia.org | β-Hydroxy carbonyl compound (often dehydrates spontaneously). sigmaaldrich.com |

| Key Advantage | Well-established and versatile for C-C bond formation. wikipedia.orgsynarchive.com | Wide range of active hydrogen compounds can be used. wikipedia.org |

| Modification | Asymmetric variants using chiral catalysts are known. organic-chemistry.org | Doebner modification allows for condensation-decarboxylation. wikipedia.orgorganic-chemistry.org |

Direct Nitration of Styrene (B11656) Derivatives

The direct nitration of styrene and its derivatives presents an alternative pathway to nitrovinylbenzenes. However, this method can be challenging, often resulting in a mixture of products and variable yields. mdma.chsciencemadness.org The use of nitrating agents like tetranitromethane can be difficult, and other reagents may lead to undesired ring nitration alongside the intended reaction at the double bond. mdma.ch

One approach involves the in-situ generation of nitryl iodide from the reaction of silver nitrite (B80452) with iodine. mdma.ch This reagent adds regioselectively to the styrene to form an iodonitro intermediate, which upon treatment with a base like triethylamine, eliminates to generate the β-nitrostyrene. mdma.ch Another reported method for the direct nitration of styrene involves using nitric acid generated in situ from potassium nitrate (B79036) and polyphosphoric acid, although the reported yield for β-nitrostyrene was 37%. sciencemadness.org More recent developments have explored oxidative nitration techniques to recover nitrogen dioxide from the air by reacting it with styrenes. nih.gov

Advanced and Stereoselective Synthetic Approaches for Fluorinated Nitrovinylbenzenes

Modern synthetic chemistry has focused on developing more sophisticated and selective methods for preparing fluorinated nitrovinylbenzenes, addressing challenges of stereoselectivity and functional group tolerance.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex organic molecules, including fluorinated nitrovinylbenzenes. One such method involves the reaction of an aryl halide, like 1-bromo-4-fluorobenzene, with nitroethene in the presence of a palladium catalyst. nih.govresearchgate.net This approach, a variation of the Heck reaction, allows for the direct formation of the carbon-carbon bond between the aromatic ring and the vinyl group. researchgate.net Recent advancements have also demonstrated the synthesis of sulfinamides and sulfonyl fluorides from aryl halides using palladium catalysis, highlighting the versatility of this metal in forming various functional groups on an aromatic ring. rsc.orgrsc.orgnih.gov

Radical Nitration-Debromination Sequences

Radical-based methods offer an alternative to traditional ionic reactions. For instance, a sequence involving the addition of bromine to a styrene derivative, followed by reaction with a nitrite source, can yield the desired nitroalkene. This process proceeds through a 1-nitro-2-bromo-2-phenylethane intermediate, which readily undergoes dehydrohalogenation with a base to form the conjugated double bond. sciencemadness.org The generation of a nitro radical can also be achieved through the photoinduced disintegration of tert-butyl nitrite, which then reacts with the styrene. researchgate.net

Strategies Utilizing Fluorobenzaldehyde Precursors

The most direct and common strategy for synthesizing this compound involves the use of 2-fluorobenzaldehyde as a starting material. chemicalbook.com This aldehyde can be readily condensed with a nitroalkane, typically nitromethane, via the Henry reaction as previously described. organic-chemistry.orgtandfonline.com The availability of 2-fluorobenzaldehyde through various synthetic routes, such as the oxidation of 2-fluorotoluene, makes this a practical and efficient approach. chemicalbook.com The synthesis of the precursor, 2-fluoronitrobenzene, can be achieved through methods like the nitration of fluorobenzene (B45895) or the fluorination of 2-chloronitrobenzene. google.comnist.gov The subsequent conversion of the nitro group to other functionalities or further elaboration of the aromatic ring can be achieved through established procedures. rsc.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms and Intermediates

The reaction mechanisms involving β-fluoro-β-nitrostyrenes, including 1-fluoro-2-(2-nitrovinyl)benzene, are often characterized by multi-step sequences involving distinct intermediates. A prominent reaction pathway is the conjugate addition of nucleophiles to the electron-deficient double bond, a process central to the formation of more complex molecular architectures.

For instance, the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes has been investigated, proceeding under solvent-free conditions to form 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. mdpi.com These adducts represent key, isolable intermediates in the reaction sequence. mdpi.com The formation of two diastereomers in such reactions is attributed to the high acidity of the proton on the carbon atom bearing both the fluorine and nitro groups. mdpi.com

Subsequent transformations of these intermediates often involve elimination reactions. When the initial adducts are treated with a base, such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), a competitive elimination of either nitrous acid (HNO₂) or hydrogen fluoride (B91410) (HF) can be anticipated. mdpi.com Investigations have shown a high selectivity for the elimination of HNO₂, leading to the formation of novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. mdpi.com This two-step sequence, involving a Michael addition followed by a base-induced elimination of nitrous acid, provides a valuable synthetic route to fluorinated vinylpyrroles. mdpi.comnih.gov

In other contexts, such as the reaction of certain azo compounds in the presence of acid, a possible SNAr (nucleophilic aromatic substitution) mechanism has been proposed, involving the protonation of an azo group and subsequent substitution of a nitro group. researchgate.net While not directly studying this compound, these findings offer insight into the potential reactivity of the nitroaromatic system under specific conditions. researchgate.net

Impact of Fluorine Substitution on Reactivity, Regioselectivity, and Stereoselectivity

The presence of a fluorine atom directly attached to the nitro-substituted vinyl group has a significant impact on the molecule's chemical behavior, influencing reaction rates (reactivity) and the orientation and stereochemical outcome of reactions (regioselectivity and stereoselectivity).

Reactivity: Kinetic studies comparing the reactivity of various β-substituted nitrostyrenes in their reaction with pyrrole (B145914) have provided quantitative insights. A β-fluorinated nitrostyrene (B7858105) was found to have a total reaction rate 6.5 times faster than its β-methylated counterpart. mdpi.com This demonstrates the activating effect of the fluorine substituent. However, this effect is nuanced, as a β-chlorinated nitrostyrene proved to be the most reactive in the series, reacting nearly 69 times faster than the methylated version. mdpi.com The reactivity is influenced by a combination of the substituent's electronic and steric effects. mdpi.com The electron-withdrawing nature of fluorine enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

Table 1: Kinetic Data for the Reaction of β-Substituted Nitrostyrenes with Pyrrole

| Entry | β-Substituent | Relative Reactivity |

| 1 | -CH₃ | 1 |

| 2 | -F | 6.5 |

| 3 | -H | 18 |

| 4 | -Cl | 69 |

| (Data sourced from kinetic studies of substituent effects at the double bond). mdpi.com |

Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. masterorganicchemistry.com In the reactions of intermediates derived from this compound, a notable example of regioselectivity is observed during base-induced elimination steps. The treatment of 2-(2-fluoro-2-nitro-1-arylethyl) adducts with a base like potassium tert-butoxide (t-BuOK) results in the selective elimination of nitrous acid (HNO₂) to yield fluorinated dienes. nih.govbeilstein-journals.org The competitive elimination of hydrogen fluoride (HF) is not significantly observed, indicating a high degree of regioselectivity that favors retaining the fluorine atom in the final product. mdpi.comnih.govbeilstein-journals.org

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com Reactions involving this compound can exhibit stereoselectivity. For example, the synthesis of β-fluoro-β-nitrostyrenes via the reaction of α-bromo-α-nitro-β-fluorostyrenes with a reducing agent proceeds with the simultaneous elimination of bromine, yielding the target structures exclusively in the Z-isomeric form. nih.govbeilstein-journals.org Furthermore, in conjugate addition reactions, the creation of a new chiral center can lead to the formation of diastereomers, and the ratio of these diastereomers (diastereomeric ratio, dr) indicates the degree of stereoselectivity. mdpi.com Some reactions are so highly selective they are termed stereospecific, where stereoisomeric starting materials yield products that are also stereoisomers. masterorganicchemistry.com

Theoretical and Computational Chemistry Approaches

To complement experimental findings, theoretical and computational methods are employed to model the properties and reactivity of this compound at a molecular level.

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of organic molecules. mdpi.com DFT calculations, using functionals like B3LYP and M062X, are applied to determine optimized molecular geometries, vibrational frequencies (FTIR and Raman spectra), and quantum chemical parameters. beilstein-journals.orgmdpi.comresearchgate.net

These calculations can predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com For example, DFT has been used to study various chalcones and nitro-substituted benzene (B151609) derivatives, showing good agreement between calculated and experimental values. mdpi.comresearchgate.net The M062X functional may offer advantages over B3LYP in some cases because it includes non-local effects of electronic dispersion. nih.govbeilstein-journals.org Calculated parameters such as electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω) serve as descriptors for the molecule's chemical behavior and reactivity. mdpi.com Analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) helps to identify the most reactive sites for electrophilic and nucleophilic attacks. mdpi.com

Cheminformatics and molecular modeling encompass a range of computational techniques used to analyze chemical information and simulate molecular behavior. The crystal structure of the related compound 1-fluoro-4-[(E)-2-nitrovinyl]benzene has been determined, revealing an almost planar molecule with a trans conformation across the C=C double bond. nih.govresearchgate.net This type of structural analysis is fundamental to molecular modeling, providing precise data on the three-dimensional arrangement of atoms. nih.govresearchgate.net

Cheminformatic approaches can be seen in the systematic study of substituent effects on reaction kinetics. mdpi.com By correlating reaction rates with electronic parameters of different substituents (as in a Hammett analysis), predictive models of reactivity can be developed. mdpi.com Molecular modeling is also used in molecular docking studies, where the inhibitory potential of a molecule against a biological target, such as a protein, is evaluated by simulating the binding process and calculating binding energies. mdpi.com

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, allowing for a detailed investigation of non-covalent interactions that govern the crystal packing. nih.govnih.gov

Studies on structurally similar compounds, such as halogenated and nitro-substituted phenyl derivatives, demonstrate the power of this analysis. nih.govnih.gov The Hirshfeld surface can be mapped with properties like dnorm to identify key contact points. The analysis generates a 2D fingerprint plot that summarizes the intermolecular contacts, providing quantitative percentages for each type of interaction.

For example, in the crystal structure of (E)-1-[2,2-di-chloro-1-(4-nitro-phen-yl)ethen-yl]-2-(4-fluoro-phen-yl)diazene, the most significant contributions to crystal packing were from H···O/O···H (15.5%), H···H (15.3%), Cl···H/H···Cl (13.8%), C···H/H···C (9.5%), and F···H/H···F (8.2%) interactions. nih.gov A similar analysis on a dibromo analog found contributions from H···H (17.4%), O···H/H···O (16.3%), and Br···H/H···Br (15.5%) contacts. nih.gov These studies also identify other stabilizing forces like C-F···π, C-Cl···π, N-O···π, and π-π stacking interactions. nih.govnih.gov This detailed breakdown is crucial for understanding how molecules like this compound organize in the solid state.

Table 2: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

| Interaction Type | Contribution (%) |

| H···O/O···H | 15.5 |

| H···H | 15.3 |

| Cl···H/H···Cl | 13.8 |

| C···H/H···C | 9.5 |

| F···H/H···F | 8.2 |

| C···C | 6.8 |

| O···C/C···O | 5.0 |

| Cl···C/C···Cl | 4.8 |

| O···F/F···O | 1.8 |

| N···H/H···N | 1.7 |

| Data for (E)-1-[2,2-di-chloro-1-(4-nitro-phen-yl)ethen-yl]-2-(4-fluoro-phen-yl)diazene. nih.gov |

Compound Index

| Compound Name |

| 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU) |

| This compound |

| 1-fluoro-4-[(E)-2-nitrovinyl]benzene |

| 2-(2-fluoro-1-arylvinyl)-1H-pyrroles |

| 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles |

| (E)-1-[2,2-di-bromo-1-(2-nitro-phen-yl)ethen-yl]-2-(4-fluoro-phen-yl)diazene |

| (E)-1-[2,2-di-chloro-1-(4-nitro-phen-yl)ethen-yl]-2-(4-fluoro-phen-yl)diazene |

| Hydrogen Fluoride |

| Nitrous Acid |

| Potassium tert-butoxide |

| Pyrrole |

Applications in Synthetic Organic Chemistry and Chemical Biology

Utilization as Versatile Building Blocks in Organic Synthesis

1-Fluoro-2-(2-nitrovinyl)benzene, a member of the β-fluoro-β-nitrostyrene class, is recognized as a highly attractive building block for the assembly of numerous monofluorinated molecules. beilstein-journals.org The compound's reactivity is dominated by the electron-deficient nature of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group. This makes the β-carbon highly susceptible to nucleophilic attack, a feature extensively exploited in organic synthesis.

This reactivity profile allows this compound to act as a superior Michael acceptor, readily participating in conjugate addition reactions with a wide array of nucleophiles. beilstein-journals.orgresearchgate.net The presence of the fluorine atom not only introduces a key element for modifying the properties of the final products but also influences the reactivity of the molecule itself. beilstein-journals.org Furthermore, the nitro group is a versatile functional handle that can be transformed into other functionalities, such as amines, through reduction, thereby providing a pathway to further molecular complexity. rsc.org Its utility is demonstrated in its application as a precursor in the synthesis of alkaloids and other complex targets, where it can be used to construct key structural motifs. The high reactivity and the potential for subsequent functional group manipulations underscore the importance of nitroalkenes like this compound as efficient precursors in synthetic organic chemistry. rsc.org

Synthesis of Diverse Fluorinated Heterocyclic Compounds

The unique structural and electronic features of this compound make it an ideal starting material for the synthesis of various fluorinated heterocycles. The nitrovinyl moiety serves as a linchpin for cyclization reactions, enabling the construction of five- and six-membered ring systems.

The synthesis of fluorinated triazoles, a class of heterocycles with significant pharmacological interest, can be achieved using β-nitrostyrenes as key precursors. nih.govmsu.edu One powerful strategy involves a metal-free, base-promoted, three-component, one-pot reaction. beilstein-journals.orgcapes.gov.br In this approach, a β-nitrostyrene, such as a fluorinated variant, reacts with a 1,3-dione (like 4-hydroxycoumarin) and an aldehyde hydrazone. beilstein-journals.orgcapes.gov.br The reaction sequence is initiated by a Michael addition of the 1,3-dione to the β-nitrostyrene. beilstein-journals.orgcapes.gov.br This is followed by the addition of the hydrazone and a subsequent intramolecular annulation and dehydration cascade to furnish a complex 1,2,4-triazole (B32235) hybrid molecule. beilstein-journals.orgcapes.gov.br Research has demonstrated that β-nitrostyrenes bearing a fluorine substituent on the phenyl ring are effective substrates for this transformation, yielding the desired triazole products in good yields. capes.gov.br

An alternative regioselective pathway allows for the synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.orgchemrxiv.org In this method, α-fluoronitroalkenes, which are structurally related to this compound, function as synthetic surrogates for unstable α-fluoroalkynes. rsc.orgchemrxiv.org These compounds undergo a [3+2] cycloaddition reaction with organic azides, catalyzed by trifluoroacetic acid (TFA), to produce the corresponding 1,2,3-triazoles with complete regiocontrol. rsc.orgchemrxiv.org This represents the first synthesis of this specific regioisomer of fluorinated triazoles. chemrxiv.org

This compound and its isomers are effective precursors for the synthesis of novel monofluorinated pyrrole (B145914) derivatives. researchgate.net A catalyst-free conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes proceeds efficiently under solvent-free conditions. researchgate.net This reaction yields 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles as a mixture of diastereomers. researchgate.net

These pyrrole adducts are valuable intermediates that can be readily converted into 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. researchgate.net This subsequent transformation is achieved through a base-induced elimination of nitrous acid, providing a straightforward, two-step sequence to a class of monofluorinated compounds that were not previously accessible. researchgate.net The initial Michael addition step can be scaled up to the gram scale without any loss of effectiveness. researchgate.net The presence of an ortho-nitro group on the benzene (B151609) ring of the starting nitrostyrene (B7858105) was found to lead to decomposition under the elimination conditions, highlighting the specific reactivity patterns of different isomers. researchgate.net

The synthesis of the quinoline (B57606) core, a privileged scaffold in medicinal chemistry, can be accomplished through the reductive cyclization of ortho-substituted nitroarenes. rsc.orgresearchgate.net A powerful method for constructing 2-aminoquinoline (B145021) derivatives involves the intramolecular reductive cyclization of olefins bearing both nitro and cyano groups, promoted by low-valent titanium (TiCl₄/Zn). rsc.org

This strategy is applicable to substrates like this compound. The process would involve an initial transformation of the starting material, followed by the key reductive cyclization step. A plausible pathway begins with the reduction of the nitro group on the vinyl moiety to an amine. This intermediate can then undergo cyclization. More directly, the entire nitrovinylarene system can be subjected to reductive conditions. For instance, the reaction of 2-nitroaryl compounds with reagents that can form a three-carbon chain, followed by reductive cyclization of the nitro group, leads to the formation of the quinoline ring system. The presence of the fluorine atom is well-tolerated in such syntheses and is a desirable feature in the final quinoline products due to the unique biological properties it often imparts. researchgate.net The electrochemical reduction of o-nitroanilines also provides a modern, one-pot method for tandem nitro reduction and cyclization to form fused heterocyclic systems.

The chromene (benzopyran) skeleton is present in a wide variety of natural products and pharmacologically active compounds. beilstein-journals.org The synthesis of functionalized chromenes can be achieved through reactions involving β-nitrostyrenes. An organocatalytic domino oxa-Michael–aldol reaction between salicylaldehydes and a β-nitrostyrene, catalyzed by L-pipecolinic acid, yields 3-nitro-2-phenyl-2H-chromenes. beilstein-journals.org

A more direct route involves the use of 2-(2-nitrovinyl)phenols as substrates. beilstein-journals.org These precursors undergo a cascade oxa-Michael–Michael reaction with α,β-unsaturated aldehydes or alkynals to afford highly functionalized 4H-chromenes. beilstein-journals.org The reaction is often catalyzed by chiral amines, such as diphenylprolinol TMS ether, and can proceed with excellent enantioselectivity. beilstein-journals.org The initial oxa-Michael addition of the phenolic hydroxyl group onto the activated double bond of the nitrovinyl moiety is a key step that directs the stereochemistry of the subsequent cyclization. beilstein-journals.org Given that this compound features the key ortho-relationship between the activating nitrovinyl group and a halogen (fluorine), it serves as a suitable substrate for analogous tandem reactions with phenolic compounds to construct the chromene ring system.

Precursors for Bioactive Molecules and Pharmaceutical Intermediates

This compound serves as a versatile precursor for the synthesis of a variety of bioactive molecules and pharmaceutical intermediates. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a sought-after feature in drug discovery. The nitrovinyl group, a potent Michael acceptor, readily participates in conjugate addition reactions, allowing for the introduction of diverse functionalities.

Research has demonstrated that fluorinated aromatic compounds, as a class, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. nih.govnih.govresearchgate.net While specific research on this compound as a direct precursor is an area of ongoing investigation, its structural motifs are found in various biologically active compounds. nih.gov

A significant application of related β-fluoro-β-nitrostyrenes is in the synthesis of monofluorinated pyrrole derivatives. mdpi.com Pyrroles are a core scaffold in numerous natural products and pharmaceutical agents, exhibiting a broad range of biological activities. nih.gove-bookshelf.debeilstein-journals.org The synthesis involves a catalyst-free conjugate addition of pyrrole to the β-fluoro-β-nitrostyrene, followed by the elimination of nitrous acid to yield the fluorinated vinylpyrrole. mdpi.commdpi.com This methodology highlights the potential of this compound to serve as a key starting material for novel, fluorinated heterocyclic compounds with potential therapeutic applications.

Table 1: Examples of Bioactive Scaffolds Accessible from Nitrostyrene Precursors

| Precursor Class | Reaction Type | Resulting Scaffold | Potential Bioactivity |

| β-Fluoro-β-nitrostyrenes | Conjugate Addition/Elimination | Fluorinated Vinylpyrroles | Antiviral, Anticancer, Antimicrobial |

| Substituted Nitrostyrenes | Michael Addition | Functionalized Nitroalkanes | Proteasome Inhibitors |

| Fluorinated Aromatics | Various | Fluorinated Heterocycles | Antibacterial, Antifungal |

Contribution to Asymmetric Synthesis and Chiral Catalyst Development

The development of stereoselective reactions is crucial in medicinal chemistry, as the chirality of a molecule can profoundly impact its biological activity. Nitroalkenes like this compound are excellent substrates in asymmetric synthesis due to the strong electron-withdrawing nature of the nitro group, which facilitates stereocontrolled carbon-carbon and carbon-heteroatom bond formation.

Organocatalysis has emerged as a powerful tool for the asymmetric conjugate addition to nitroalkenes. mdpi.com Chiral primary and secondary amines, often in combination with an acidic co-catalyst, can activate aldehydes and ketones to form nucleophilic enamines that add to the nitroalkene with high enantioselectivity. mdpi.com Similarly, bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can activate both the nucleophile and the electrophile (the nitroalkene) simultaneously to achieve high stereocontrol. rsc.orgmdpi.com These reactions provide access to enantioenriched γ-nitro compounds, which are versatile intermediates that can be converted into other valuable chiral building blocks like γ-amino acids and 1,3-amino alcohols. mdpi.com

While specific examples detailing the use of this compound in these reactions are not extensively documented, the general principles of asymmetric organocatalysis are applicable. The substitution pattern of the nitrostyrene can influence reactivity and stereoselectivity, with ortho-substituted substrates sometimes exhibiting unique behavior due to steric and electronic effects. nih.govmdpi.com

The development of novel chiral catalysts is another area where derivatives of this compound could contribute. For instance, chiral amines and their derivatives, which are central to many organocatalytic transformations, can be synthesized and their efficacy tested in reactions involving substrates like this compound. rsc.org

Table 2: Organocatalytic Asymmetric Michael Additions to Nitroalkenes

| Catalyst Type | Nucleophile | Product Type | Stereoselectivity |

| Chiral Primary/Secondary Amines | Aldehydes, Ketones | γ-Nitrocarbonyls | High dr and ee |

| Bifunctional Thioureas/Squaramides | 1,3-Dicarbonyls, Malonates | Functionalized Nitroalkanes | Excellent dr and ee |

| Dinuclear Zinc Complexes | 2(5H)-Furanone | γ-Substituted Butenolides | High dr and ee |

Strategic Role in Complex Molecule Total Synthesis

The total synthesis of complex natural products and other intricate molecular architectures relies on the availability of versatile and reactive building blocks. This compound, with its dual functional handles, represents a strategic starting material for the construction of complex molecular frameworks.

The nitrovinyl group is a particularly powerful functional group in this context. It can act as a dienophile in Diels-Alder reactions, a cornerstone of synthetic chemistry for the formation of six-membered rings. nih.gov The reaction of β-fluoro-β-nitrostyrenes with cyclic dienes has been shown to produce novel monofluorinated bicyclic compounds, demonstrating the utility of this class of compounds in building complex polycyclic systems. beilstein-journals.orgbeilstein-journals.orgnih.gov

Furthermore, the nitro group itself can be transformed into a wide array of other functional groups. It can be reduced to an amine, which can then be further elaborated, or it can be converted to a carbonyl group via the Nef reaction. This versatility allows for the strategic unmasking of functionality at different stages of a synthetic sequence.

The presence of the ortho-fluoro substituent can also play a strategic role, potentially directing metallation reactions or influencing the conformation of intermediates, thereby controlling the stereochemical outcome of subsequent transformations. While specific applications of this compound in the total synthesis of a named complex molecule are not yet widely reported, its reactivity profile suggests significant potential as a key building block in the design and execution of complex synthetic endeavors. nih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-Fluoro-2-(2-nitrovinyl)benzene, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. In the case of the related compound, (E)-1-fluoro-4-(2-nitrovinyl)benzene, the ¹H NMR spectrum, recorded in CDCl₃, shows a doublet at 7.98 ppm with a coupling constant (J) of 13.7 Hz, corresponding to one of the vinyl protons. rsc.org A multiplet between 7.60 and 7.50 ppm is assigned to the three aromatic protons and the other vinyl proton, while a triplet at 7.15 ppm (J = 8.5 Hz) is also observed. rsc.org These signals confirm the presence of the nitrovinyl group and the substituted benzene (B151609) ring.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. huji.ac.il The chemical shift of the fluorine atom in this compound provides direct evidence of its electronic environment within the molecule. While specific data for the title compound is not available, related fluorinated aromatic compounds have been studied extensively. nih.gov The chemical shift is influenced by the substitution pattern on the aromatic ring. nih.gov For example, in 1-(fluoromethyl)-4-nitrobenzene, the ¹⁹F NMR spectrum shows a signal at -215.91 ppm. rsc.org

Table 1: ¹H NMR Data for (E)-1-fluoro-4-(2-nitrovinyl)benzene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.98 | d | 13.7 | Vinyl H |

| 7.60 - 7.50 | m | - | Aromatic H, Vinyl H |

| 7.15 | t | 8.5 | Aromatic H |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization and analysis methods are employed to study this compound.

GC-MS: Gas Chromatography-Mass Spectrometry is often used for the analysis of volatile compounds. While a specific GC-MS spectrum for this compound is not provided, the GC-MS spectrum of the related compound 1-fluoro-4-(2-nitrovinyl)benzene (B1309969) in methanol (B129727) has been reported. researchgate.net This technique allows for the separation of the compound from a mixture followed by its mass analysis.

HRMS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For instance, the HRMS (DART) of 1-bromo-4-(fluoromethyl)-2-nitrobenzene was calculated as 233.9561 for [M+H]⁺ and found to be 233.9559, confirming its elemental composition. rsc.org

EI-MS: Electron Ionization Mass Spectrometry is a hard ionization technique that results in significant fragmentation of the molecule. The mass spectrum of the parent compound, 1-fluoro-2-nitrobenzene (B31998), shows prominent peaks at m/z 75, 95, 141, 83, and 111. nih.gov These fragments provide valuable information about the molecule's structure.

ESI-TOF: Electrospray Ionization-Time of Flight mass spectrometry is a soft ionization technique often used for less volatile or thermally labile compounds. It typically produces the protonated molecular ion [M+H]⁺, which allows for the direct determination of the molecular weight.

Table 2: EI-MS Top 5 Peaks for 1-Fluoro-2-nitrobenzene

| m/z | Relative Intensity |

| 75 | 99.99 |

| 95 | 74.55 |

| 141 | 69.17 |

| 83 | 49.46 |

| 111 | 35.13 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-F bond, the C=C double bond of the vinyl group, the nitro group (NO₂), and the aromatic ring. For the related compound 1-(fluoromethyl)-4-nitrobenzene, characteristic IR peaks are observed at 3115, 3086, 1935, 1605, 1504, 1347, 1012, and 838 cm⁻¹. rsc.org The strong absorptions at 1504 and 1347 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the isomeric compound, 1-fluoro-4-[(E)-2-nitrovinyl]benzene, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system. nih.govresearchgate.net The molecule is nearly planar, and the conformation across the C=C double bond is trans. nih.govresearchgate.net The carbon and hydrogen atoms of the side chain were found to be disordered over two sites. nih.govresearchgate.net In the crystal, molecules are linked by C-H···O interactions, forming chains. nih.govresearchgate.net This detailed structural information is invaluable for understanding the molecule's physical properties and intermolecular interactions.

Table 3: Crystal Data for 1-Fluoro-4-[(E)-2-nitrovinyl]benzene

| Parameter | Value |

| Formula | C₈H₆FNO₂ |

| Molecular Weight | 167.14 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 16.0965 (14) |

| b (Å) | 4.8453 (4) |

| c (Å) | 9.5538 (9) |

| V (ų) | 745.12 (11) |

| Z | 4 |

| Data collected at T = 293 K with Cu Kα radiation. |

Future Directions and Research Opportunities

Development of Novel Catalytic Systems and Methodologies

The reactivity of 1-fluoro-2-(2-nitrovinyl)benzene is largely governed by the electrophilic nature of the carbon-carbon double bond, making it an excellent substrate for various catalytic transformations. Future research is poised to focus on the development of more sophisticated and efficient catalytic systems to control the stereochemistry and regiochemistry of its reactions.

A key area of development will be in asymmetric catalysis . The synthesis of enantiomerically pure compounds is paramount in medicinal chemistry and materials science. Future efforts will likely target the design of novel chiral catalysts, including organocatalysts (such as proline derivatives and cinchona alkaloids) and transition-metal complexes (featuring metals like palladium, rhodium, and copper with chiral ligands), for enantioselective conjugate additions to the nitrovinyl moiety. These advancements would provide access to a diverse range of chiral building blocks that are currently difficult to obtain.

Furthermore, the exploration of dual-catalytic systems , where two different catalysts work in concert to promote a cascade or tandem reaction sequence, represents a promising frontier. For instance, combining a photocatalyst with a chiral Lewis acid could enable novel, light-driven asymmetric transformations of this compound, opening up new reaction pathways under mild conditions.

| Catalyst Type | Potential Reaction | Research Focus |

| Chiral Organocatalysts | Asymmetric Michael Additions | High enantioselectivity, broad substrate scope |

| Transition-Metal Complexes | Enantioselective Hydrogenations, Cycloadditions | Novel ligand design, catalyst stability and recyclability |

| Dual-Catalytic Systems | Photocatalytic/Chiral Lewis Acid Tandem Reactions | Unprecedented transformations, improved efficiency |

Exploration of Unprecedented Reactivity and Transformations

While the Michael addition is a well-established reaction for nitrostyrenes, the unique electronic and steric environment of this compound suggests that it may exhibit unprecedented reactivity. Future research will delve into discovering and developing novel transformations that exploit the interplay between the fluoro and nitrovinyl substituents.

One area of interest is the investigation of [3+2] and [4+2] cycloaddition reactions . The electron-deficient double bond of this compound makes it an ideal dienophile or dipolarophile. Exploring its reactions with various dienes, azomethine ylides, or nitrones under thermal or catalytic conditions could lead to the efficient synthesis of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Another avenue for exploration is the activation of the C-F bond . While typically robust, the ortho-positioning of the nitrovinyl group could influence the reactivity of the fluorine atom, potentially enabling novel cross-coupling or substitution reactions under specific catalytic conditions. This would add another layer of synthetic versatility to this already valuable building block.

Advancements in Sustainable and Atom-Economical Syntheses

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable and atom-economical methods for both the synthesis and application of this compound.

The current synthesis of nitrostyrenes often involves the Henry reaction, which can generate significant waste. Future methodologies may explore direct C-H vinylation of 1-fluoro-2-nitrobenzene (B31998) as a more atom-economical alternative. This approach, likely requiring the development of specialized catalytic systems, would avoid the pre-functionalization of starting materials and reduce the number of synthetic steps.

Furthermore, there is a push towards using greener reaction media , such as water, ionic liquids, or deep eutectic solvents, for the transformations of this compound. researchgate.net The use of mechanochemistry, where mechanical force is used to drive chemical reactions, also presents a solvent-free alternative for its synthesis and subsequent reactions. cymitquimica.com These approaches not only reduce the environmental impact but can also, in some cases, lead to enhanced reactivity and selectivity.

Expanded Applications in the Design and Synthesis of Functional Molecules

The ultimate goal of exploring the chemistry of this compound is to apply this knowledge to the synthesis of functional molecules with valuable properties. The presence of both a fluorine atom and a nitro group—a precursor to an amino group—makes it an exceptionally useful intermediate for drug discovery and materials science.

In pharmaceutical development , this compound is a key starting material for the synthesis of fluorinated analogues of biologically active molecules. The introduction of fluorine can significantly modulate a drug's metabolic stability, lipophilicity, and binding affinity. Future research will likely see this compound used in the synthesis of novel inhibitors, receptor agonists or antagonists, and other therapeutic agents. The subsequent reduction of the nitro group provides a strategic handle for introducing further molecular diversity.

In materials science , the electron-accepting nature of the nitrovinyl group and the unique properties of the fluorine atom make this compound an interesting building block for organic electronic materials. Researchers may explore its incorporation into polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to fine-tune the electronic properties through chemical modification of the aromatic ring and the vinyl group offers a vast design space for new functional materials.

常见问题

Q. What are the recommended synthetic routes for 1-Fluoro-2-(2-nitrovinyl)benzene, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nitration and fluorination steps. A two-step approach is common:

Nitrovinyl Introduction : Start with 1-fluoro-2-nitrobenzene (CAS 1493-27-2) and employ a condensation reaction with acetaldehyde under acidic conditions to form the nitrovinyl group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

- Optimization :

- Temperature Control : Maintain 0–5°C during nitration to minimize side reactions .

- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

- Yield Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nitrovinyl Formation | 65–75 | ≥98% |

| Final Purification | 85–90 | ≥99% |

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic protons as doublets (δ 7.8–8.2 ppm, J = 8–10 Hz) and nitrovinyl protons as a triplet (δ 6.5–7.0 ppm) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .

- IR : Strong absorptions at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 195.04 (C₈H₅FNO₂) .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Contradictions often arise from varying experimental setups. To address this:

Q. Controlled Stability Studies :

Q. Mechanistic Probes :

- Isotope labeling (¹⁸O in nitro groups) to trace hydrolysis pathways .

- Example Data :

| pH | Temperature (°C) | Half-Life (h) |

|---|---|---|

| 3 | 25 | 48 |

| 3 | 60 | 2.5 |

Q. What computational approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic attack sites .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .

- Key Findings :

- The ortho-fluoro group directs nitrovinyl addition to the para position (activation energy: 25–30 kcal/mol) .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions :

- Temperature : -20°C in amber vials to prevent photodegradation .

- Atmosphere : Argon gas to limit oxidative side reactions .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Q. What strategies are effective for analyzing trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) coupled with high-resolution MS to detect byproducts (e.g., di-nitrated derivatives) .

- Limit of Detection (LOD) :

| Impurity | LOD (ppm) |

|---|---|

| 1-Fluoro-2,4-dinitrobenzene | 10 |

| Unreacted starting material | 5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。